molecular formula C5H7N3O3 B2617342 methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate CAS No. 2092710-47-7

methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate

Cat. No. B2617342
M. Wt: 157.129
InChI Key: SWPNZYZVKQOSMO-UHFFFAOYSA-N
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Description

Compounds with a hydroxymethyl group attached to a triazole ring are generally used in various fields due to their unique properties. The hydroxymethyl group (-CH2OH) is an alcohol, and triazole is a class of five-membered ring compounds with three nitrogen atoms .

Scientific Research Applications

Synthesis and Derivative Applications

Synthesis of Methyl 1H-1,2,4-Triazole-3-carboxylate :This compound was synthesized from 1H-1,2,4-triazole through hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification. The process achieved an overall yield of 32% with a purity of 98%, showcasing the compound's relevance in synthetic chemistry and potential in various applications, including medicinal chemistry and materials science Xue Feng, 2005.

A Convenient Synthesis of 4,5-Disubstituted 1,2,4-Triazoles Functionalized in Position 3 :This research developed a method to synthesize 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles and their chloromethyl and carboxaldehyde derivatives, starting from 3-mercapto-1,2,4-triazoles. Such derivatives have significant implications in pharmaceuticals and agrochemicals due to their potential biological activities N. Ivanova, S. Sviridov, S. V. Shorshnev, A. E. Stepanov, 2006.

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken while handling it. The specific hazards would depend on the compound’s properties. Some similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 5-(hydroxymethyl)-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-11-5(10)4-3(2-9)6-8-7-4/h9H,2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPNZYZVKQOSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate

CAS RN

2092710-47-7
Record name methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate
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